molecular formula C8H11N3O2 B13629135 Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13629135
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The presence of the amino group and the ester functionality further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate typically involves the condensation of a pyrimidine derivative with an appropriate amino ester. One common method involves the reaction of 4-chloropyrimidine with methyl 3-aminopropanoate under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used in the development of kinase inhibitors.

    Quinazoline: A fused pyrimidine derivative with applications in cancer therapy.

Uniqueness

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Biological Activity

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11N3O2 and a molecular weight of approximately 181.19 g/mol. The compound features a pyrimidine ring, an amino group, and a methyl ester moiety, which contribute to its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural FeaturesPyrimidine ring, amino group, methyl ester

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence cellular signaling pathways, making the compound a candidate for drug development targeting specific diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria. The mechanism likely involves interference with bacterial enzyme function or membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer properties . It has demonstrated cytotoxic effects in various cancer cell lines, including ovarian and breast cancer models. The mechanism of action may involve induction of apoptosis or cell cycle arrest through modulation of key signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects on ovarian cancer cells (OVCAR5), treatment with this compound resulted in significant cell death at concentrations ranging from 10 to 30 μM after 24 hours of exposure .
  • Enzyme Inhibition : Another study reported that the compound effectively inhibits specific enzymes involved in cancer progression, leading to decreased tumor growth in xenograft models.
  • Mechanistic Insights : Detailed mechanistic studies have shown that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoateStereoisomer with different electronic propertiesSimilar antimicrobial and anticancer activity
Methyl (R)-2-amino-2-(pyrimidin-5-yl)acetic acidDifferent amino acid backboneVarying pharmacological effects

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m1/s1

InChI Key

ZNWCOFGOSAEADS-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.